molecular formula C10H10Cl2Zr-6 B073423 Bis-pi-cyclopentadienyldichlorozirconium CAS No. 1291-32-3

Bis-pi-cyclopentadienyldichlorozirconium

Cat. No. B073423
CAS RN: 1291-32-3
M. Wt: 292.31 g/mol
InChI Key: QMBQEXOLIRBNPN-UHFFFAOYSA-L
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Description

Molecular Structure Analysis

The molecular structure of Bis-pi-cyclopentadienyldichlorozirconium is represented by the formula: C10H10Cl2Zr . The molecular weight of the compound is 292.316 .

Scientific Research Applications

Role in Organic Chemistry

Cyclopentadiene and its substituted congeners have played an important role in organic chemistry since their discovery . Cyclopentadienyl and substituted cyclopentadienyl anions constitute a very important class of ligands for transition metal compounds .

Metallocene Catalysts

Cyclopentadienyl ligands in the respective metallocene complexes show usually high chemical inertness and stability . This property makes the metallocenes popular and indispensable catalysts in a plethora of organic transformations .

Synthesis of 1,2-Disubstituted Cyclopentadienes

The compound has been used in the development of synthetic pathways for the preparation of selectively 1,2-disubstituted cyclopentadienes .

Conversion to Metallocenes

The 1,2-disubstituted cyclopentadienes can be converted to a wide variety of metallocenes .

Application in Catalytic Processes

1,2-disubstituted metallocenes have been applied in catalytic processes .

Precursor to Comonomers

Aside from serving as a precursor to cyclopentadienyl-based catalysts, the main commercial application of cyclopentadiene is as a precursor to comonomers . Semi-hydrogenation gives cyclopentene .

Production of EPDM Rubbers

Diels–Alder reaction with butadiene gives ethylidene norbornene, a comonomer in the production of EPDM rubbers .

Ligands for Transition Metals

Cyclopentadienyl (Cp) or pentamethylcyclopentadienyl (Cp*) anions opened a pathway to a new class of anionic ancillary ligands for a broad range of various transition metals .

Safety and Hazards

Bis-pi-cyclopentadienyldichlorozirconium may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Cyclopenta-1,3-diene;dichlorozirconium(2+), also known as dichloro(cyclopenta-1,3-dien-1-yl)cyclopenta-2,4-dien-1-ylzirconium, primarily targets transition metal compounds . The cyclopentadienyl anion, derived from cyclopenta-1,3-diene, serves as an important ligand for these compounds .

Mode of Action

The compound interacts with its targets through the formation of cyclopentadienyl complexes in organometallic chemistry . The cyclopentadienyl anion, often abbreviated as Cp-, binds to transition metals to form these complexes . These complexes are known for their high chemical inertness and stability .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of metallocene complexes . The compound is involved in the synthesis of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes . These metallocenes serve as catalysts in a plethora of organic transformations .

Result of Action

The result of the compound’s action is the production of metallocene complexes . These complexes, due to their robust nature, find applications in the field of catalysis . They are used in various organic transformations, contributing to the synthesis of a wide range of organic compounds .

Action Environment

The action of cyclopenta-1,3-diene;dichlorozirconium(2+) can be influenced by environmental factors such as temperature. For instance, the intramolecular Diels–Alder reaction of cyclopenta-1,3-diene derivatives occurs upon heating at 120 °C . This reaction is crucial for the formation of certain cyclopentadiene derivatives .

properties

IUPAC Name

cyclopenta-1,3-diene;dichlorozirconium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBQEXOLIRBNPN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Zr+2]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-pi-cyclopentadienyldichlorozirconium

CAS RN

1291-32-3
Record name Zirconocene, dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zirconocene dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001291323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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